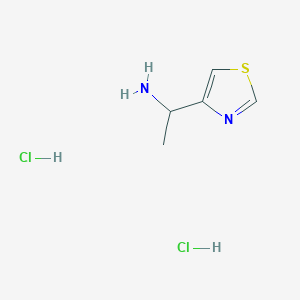

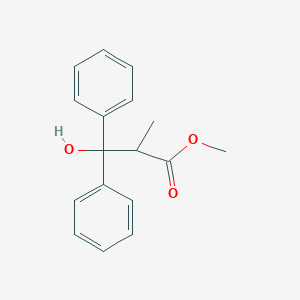

![molecular formula C7H5N3O3 B3089178 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol CAS No. 1190311-92-2](/img/structure/B3089178.png)

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol

Vue d'ensemble

Description

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is a 7-Azaindole derivative identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol, has been reported in scientific literature . These compounds have been synthesized as part of a strategy to develop potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .Molecular Structure Analysis

The molecular structure of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The molecular formula is C7H6N2O and the molecular weight is 134.14 .Chemical Reactions Analysis

As a reagent, 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol is used in the synthesis of potent VEGFR-2 inhibitors . It is also an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .Applications De Recherche Scientifique

Anticancer Applications

The pyridine scaffold, which is present in 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol, has been found to have significant medicinal attributes, particularly as anticancer targeting agents . Pyridine-containing compounds have shown increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .

Inhibitor of Fibroblast Growth Factor Receptor (FGFR)

This compound has been used in the synthesis of derivatives with potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol is a reagent used in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 is a key mediator of angiogenesis, which is critical for the growth and metastasis of cancer cells.

Intermediate in the Synthesis of Venetoclax

This compound has been identified as an intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets.

Inhibitor of c-Met

The 1H-pyrrolo[2,3-b]pyridine scaffold has been used in the design of novel and potent sequences of derivatives as c-Met inhibitors . c-Met is a protein that has been implicated in the development and progression of cancers.

Inhibitor of Human Neutrophil Elastase (HNE)

1H-pyrrolo[2,3-b]pyridine has also been used as a new scaffold in the research of HNE inhibitors . HNE is an enzyme that, when overactive, can contribute to the progression of inflammatory diseases.

Antiproliferative Activities

Compounds derived from 1H-pyrrolo[2,3-b]pyridine have shown inhibitory activity against various cancer cell lines . For example, they have been found to inhibit the proliferation of 4T1 (mouse breast cancer cells), MDA-MB-231, and MCF-7 cancer cells .

Induction of Apoptosis

In addition to inhibiting cell proliferation, some derivatives of 1H-pyrrolo[2,3-b]pyridine have been found to induce apoptosis in cancer cells . This is a process where cells undergo programmed cell death, which is a desirable outcome in the treatment of cancer.

Mécanisme D'action

Target of Action

The primary targets of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol inhibits FGFRs, thereby disrupting these signaling pathways .

Biochemical Pathways

The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS-MEK-ERK, PLCγ, and PI3K-Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that a compound with low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Orientations Futures

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol, as potent FGFR inhibitors has promising future prospects . These compounds could potentially be used in cancer therapy, particularly in cases where the FGFR signaling pathway is abnormally activated .

Propriétés

IUPAC Name |

3-nitro-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-6-2-1-4-7(9-6)5(3-8-4)10(12)13/h1-3,8H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXFZKDCDNZHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

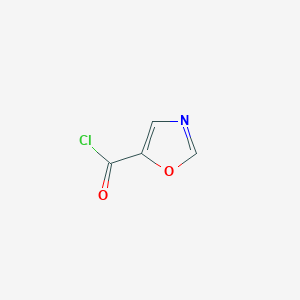

![Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B3089101.png)

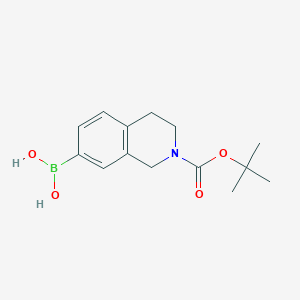

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3089110.png)

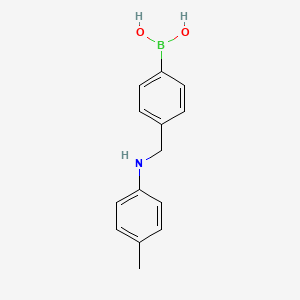

![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)

![3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3089160.png)

![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089165.png)

![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089167.png)

![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)

![4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B3089193.png)

![4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3089194.png)